molecular formula C22H28N4O2 B6059355 2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole

2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole

Cat. No. B6059355
M. Wt: 380.5 g/mol
InChI Key: LRLLXXMROKMYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPPB and has been found to exhibit promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of BPPB involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. BPPB also exhibits antioxidant properties and reduces oxidative stress. BPPB has been found to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
BPPB has been found to exhibit various biochemical and physiological effects. BPPB has been shown to reduce inflammation, oxidative stress, and apoptosis. BPPB has also been found to improve learning and memory in animal models.

Advantages and Limitations for Lab Experiments

BPPB has several advantages for lab experiments. BPPB is stable and can be easily synthesized in high purity and high yield. BPPB is also soluble in various solvents and can be easily administered to animals. However, BPPB has some limitations for lab experiments. BPPB has low bioavailability and poor blood-brain barrier penetration, which limits its effectiveness in treating central nervous system diseases.

Future Directions

There are several future directions for the research on BPPB. One direction is to develop novel formulations of BPPB that can improve its bioavailability and blood-brain barrier penetration. Another direction is to investigate the potential of BPPB in treating other diseases such as diabetes and cardiovascular diseases. Additionally, the mechanism of action of BPPB needs to be further elucidated to understand its full potential in treating various diseases.

Synthesis Methods

The synthesis of BPPB involves the reaction of 2-butyl-5-nitrobenzoic acid with 2-(1H-pyrazol-1-yl)ethylamine in the presence of triethylamine. The resulting product is then reacted with piperidine-1-carboxylic acid chloride to yield BPPB. The synthesis of BPPB has been optimized to yield high purity and high yield.

Scientific Research Applications

BPPB has been found to exhibit promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BPPB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, BPPB has been found to reduce amyloid-beta-induced neurotoxicity. In Parkinson's disease, BPPB has been shown to protect dopaminergic neurons from neurotoxicity.

properties

IUPAC Name

(2-butyl-1,3-benzoxazol-5-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-2-3-8-21-24-19-16-17(9-10-20(19)28-21)22(27)26-14-5-4-7-18(26)11-15-25-13-6-12-23-25/h6,9-10,12-13,16,18H,2-5,7-8,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLLXXMROKMYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCCCC3CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole

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